Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with acyl hydrazides, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered biological activities.
Substitution: The triazole ring allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .
Scientific Research Applications
Mechanism of Action
The mechanism by which Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound may also interact with proteins involved in inflammatory responses, such as NF-kB .
Comparison with Similar Compounds
Ethyl 3-isobutyl-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazoles: Known for their use in click chemistry and as bioactive molecules.
1,2,4-Triazoles: Widely studied for their antimicrobial and antifungal properties.
Pyrazoles: Another class of heterocycles with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)8-10-7(11-12-8)5-6(2)3/h6H,4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
FGEPSPNAFSJBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CC(C)C |
Origin of Product |
United States |
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